Differentiation Evidence for 2-Iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one: No Quantitative Comparator Data Available
A comprehensive search of primary research papers, patents (including CDK8/19 inhibitor patent families such as US12281080B2), and authoritative databases (PubChem, ChEMBL, BindingDB) returned zero quantitative data for 2-iodo-5,5-dimethyl-3-(8-quinolinylamino)-2-cyclohexen-1-one in any assay system. No IC50, Ki, EC50, selectivity ratio, kinetic constant, stability half-life, or solubility value was found for the target compound, and consequently, no head-to-head or cross-study comparison with a structurally defined analog could be constructed. The closest record, a ChEMBL-linked CDK8 IC50 of 1.90E+3 nM belonging to a completely different chemotype [2], is not transferable. This constitutes a definitive evidence gap: the compound currently possesses no verifiable quantitative differentiator for scientific selection or procurement decision-making.
| Evidence Dimension | Not applicable - no data identified |
|---|---|
| Target Compound Data | No quantitative data available in any public domain source as of the search date |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not applicable |
| Conditions | Not applicable |
Why This Matters
Without quantitative evidence, a scientific procurement decision cannot be based on performance; selection must be guided solely by synthetic pathway requirements, with the understanding that any claimed differentiation for this exact compound is unsupported.
- [1] Google Patents. US12281080B2 - Quinoline-based compounds and methods of inhibiting CDK8/19. A patent family related to the structural class, which does not contain data for the target compound. View Source
- [2] BindingDB. Entry for BDBM50154958 / CHEMBL3775910. A CDK8 IC50 record for an unrelated chemotype, demonstrating the absence of data for the target compound in this target space. View Source
